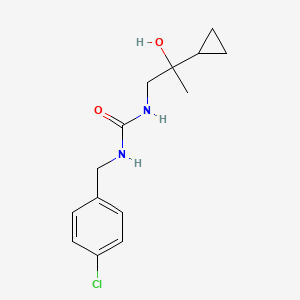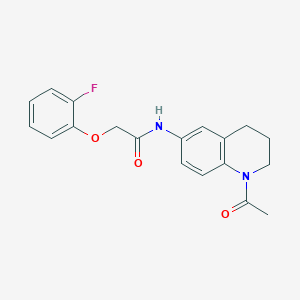
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide, also known as AFQ056, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFQ056 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties of Quinoline Derivatives
Quinoline derivatives exhibit a range of structural aspects and properties that make them suitable for various applications in scientific research. One study focused on the structural aspects of two amide-containing isoquinoline derivatives, exploring their interactions with mineral acids, gel formation, and crystalline salt formation. These compounds demonstrated notable fluorescence emissions upon certain interactions, highlighting their potential use in fluorescence studies and sensor development (Karmakar et al., 2007).
Chemosensors for Metal Ions
Quinoline-based chemosensors have been synthesized for the detection of metal ions in aqueous solutions and biological systems. For instance, a chemosensor incorporating quinoline as a fluorophore showed significant fluorescence enhancement in the presence of Zn2+, with applications in living cells and aqueous samples, emphasizing the utility of quinoline derivatives in environmental and biological monitoring (Park et al., 2015).
Antimicrobial and Antitubercular Activities
Quinoline derivatives have been investigated for their antimicrobial properties, particularly against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. Some quinoline-based compounds have shown potent in vitro inhibitory activity against M. tuberculosis, indicating their potential as lead compounds for developing new antitubercular agents (Pissinate et al., 2016).
Drug Development and Synthesis
The synthesis of quinoline derivatives as intermediates for selective kinase inhibitors highlights their importance in drug development. These intermediates play a crucial role in the synthesis of drugs targeting specific protein kinases involved in cancer and other diseases, underscoring the versatility of quinoline derivatives in medicinal chemistry (Jiang et al., 2011).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13(23)22-10-4-5-14-11-15(8-9-17(14)22)21-19(24)12-25-18-7-3-2-6-16(18)20/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQAMVRYCOVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

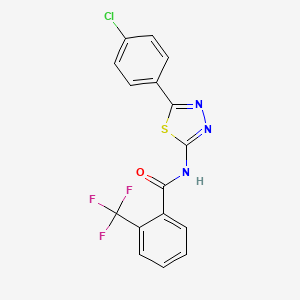
![3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669504.png)
![(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine](/img/structure/B2669505.png)



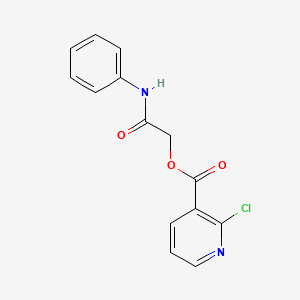
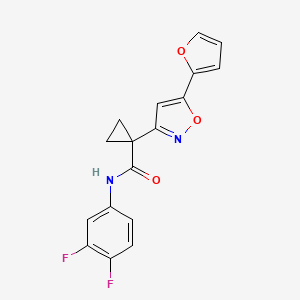
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)
![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)
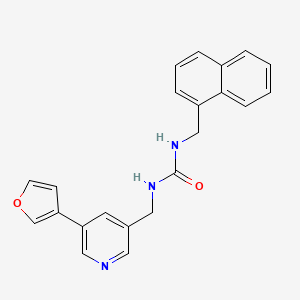
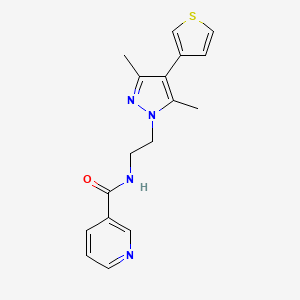
![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)
